![molecular formula C28H34N4O2 B5031787 n,n'-Bis[4-(diethylamino)phenyl]terephthaldiamide](/img/structure/B5031787.png)
n,n'-Bis[4-(diethylamino)phenyl]terephthaldiamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n,n’-Bis[4-(diethylamino)phenyl]terephthaldiamide: is an organic compound with the chemical formula C28H34N4O2 It is known for its unique structure, which includes two diethylamino groups attached to a terephthaldiamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n,n’-Bis[4-(diethylamino)phenyl]terephthaldiamide typically involves the reaction of terephthaloyl chloride with 4-(diethylamino)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: In an industrial setting, the production of n,n’-Bis[4-(diethylamino)phenyl]terephthaldiamide may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: n,n’-Bis[4-(diethylamino)phenyl]terephthaldiamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The diethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
n,n’-Bis[4-(diethylamino)phenyl]terephthaldiamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of n,n’-Bis[4-(diethylamino)phenyl]terephthaldiamide involves its interaction with specific molecular targets. The diethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.
類似化合物との比較
n,n’-Bis[4-(dimethylamino)phenyl]terephthaldiamide: Similar structure but with dimethylamino groups instead of diethylamino groups.
n,n’-Bis[4-(methoxy)phenyl]terephthaldiamide: Contains methoxy groups instead of diethylamino groups.
n,n’-Bis[4-(methylamino)phenyl]terephthaldiamide: Features methylamino groups in place of diethylamino groups.
Uniqueness: n,n’-Bis[4-(diethylamino)phenyl]terephthaldiamide is unique due to its specific diethylamino functional groups, which impart distinct chemical properties and reactivity. These groups can enhance the compound’s solubility, stability, and ability to interact with other molecules, making it valuable for various applications.
特性
IUPAC Name |
1-N,4-N-bis[4-(diethylamino)phenyl]benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O2/c1-5-31(6-2)25-17-13-23(14-18-25)29-27(33)21-9-11-22(12-10-21)28(34)30-24-15-19-26(20-16-24)32(7-3)8-4/h9-20H,5-8H2,1-4H3,(H,29,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGLWXIZAZFGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
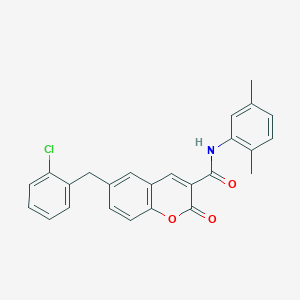

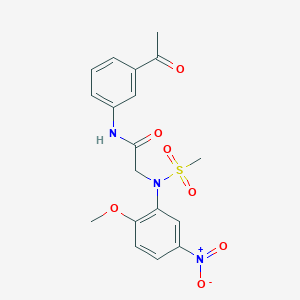

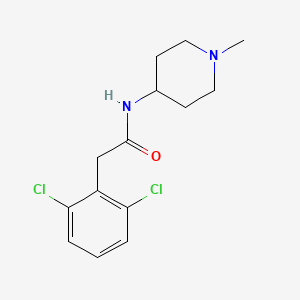
![1-ethoxy-4-[4-(4-fluorophenoxy)butoxy]benzene](/img/structure/B5031741.png)
![2-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5031745.png)
![3-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B5031758.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5031761.png)
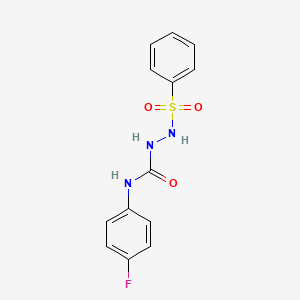
![[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]methanone](/img/structure/B5031768.png)
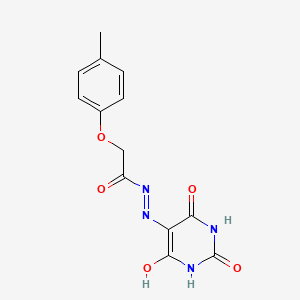
![1-[2-(2-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5031805.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5031807.png)
